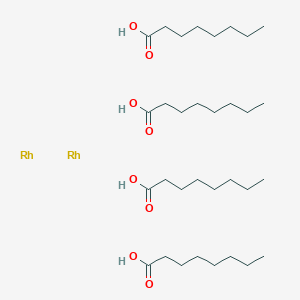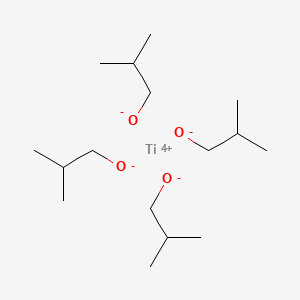
Chlorhydrate de ZM 39923
Vue d'ensemble
Description
ZM 39923 hydrochloride is a potent inhibitor of Janus Kinase 3 (JAK3) with a pIC50 value of 7.1 . It also inhibits epidermal growth factor receptor (EGFR), JAK1, and cyclin-dependent kinase 4 (CDK4) with IC50s of 2.4, 40, and 10 µM, respectively . It is also sensitive to transglutaminase .
Molecular Structure Analysis
The molecular formula of ZM 39923 hydrochloride is C23H25NO • HCl . Its InChI code is InChI=1S/C23H25NO.ClH/c1-18(2)24(17-19-8-4-3-5-9-19)15-14-23(25)22-13-12-20-10-6-7-11-21(20)16-22;/h3-13,16,18H,14-15,17H2,1-2H3;1H .Physical And Chemical Properties Analysis
ZM 39923 hydrochloride is a crystalline solid . It has a formula weight of 367.9 . It is soluble in DMF (10 mg/ml), DMSO (5 mg/ml), and ethanol (2 mg/ml) . Its λmax values are 249, 285, 336, 346 nm .Applications De Recherche Scientifique
Inhibition de JAK3
Le chlorhydrate de ZM 39923 est un inhibiteur puissant et sélectif de la Janus kinase 3 (JAK3) . Il a une valeur de pIC50 de 7,1 pour JAK3 . JAK3 est une enzyme qui joue un rôle crucial dans les voies de signalisation de diverses cytokines et facteurs de croissance, et son inhibition peut être bénéfique dans le traitement des maladies auto-immunes et de certains types de cancer.
Inhibition d'EGFR
Le this compound inhibe également le récepteur du facteur de croissance épidermique (EGFR) avec une valeur de pIC50 de 5,6 . EGFR est une protéine qui aide les cellules à se développer et à se diviser. Lorsque EGFR est suractif, il peut amener les cellules à se multiplier trop rapidement, conduisant au développement de tumeurs. Par conséquent, les inhibiteurs d'EGFR sont utilisés dans le traitement du cancer.
Inhibition de JAK1
Ce composé a une valeur de pIC50 de 4,4 pour JAK1 . JAK1 est un autre membre de la famille des Janus kinases, et il joue un rôle dans la signalisation de plusieurs cytokines. L'inhibition de JAK1 peut aider au traitement des maladies inflammatoires et de certains cancers.
Inhibition de CDK4
Le this compound a un effet inhibiteur sur la kinase dépendante de la cycline 4 (CDK4) avec une valeur de pIC50 inférieure à 5,0 . CDK4 est une protéine qui régule la division cellulaire. L'inhibition de CDK4 peut empêcher la croissance incontrôlée des cellules, ce qui est bénéfique dans le traitement du cancer.
Inhibition de TGM2
Le this compound a été rapporté pour inhiber l'activité de la transglutaminase tissulaire (TGM2) avec une valeur de IC50 de 10 nM . TGM2 est une enzyme qui joue un rôle dans divers processus biologiques, y compris la différenciation cellulaire, l'apoptose et la cicatrisation. Son inhibition peut être utile dans le traitement de plusieurs maladies.
Expression de VEGF
Dans les cellules ARPE-19 confluentes, le prétraitement avec ZM 39923 suivi d'un traitement à l'acroléine a entraîné une augmentation de l'expression du facteur de croissance de l'endothélium vasculaire (VEGF) . VEGF est une protéine qui stimule la formation de vaisseaux sanguins. La modulation de son expression peut avoir des implications dans le traitement de maladies comme le cancer et la dégénérescence maculaire liée à l'âge.
In Vivo
In vivo studies of ZM 39923 hydrochloride have been conducted in a variety of animal models. Studies have investigated the effects of ZM 39923 hydrochloride on behavior, learning and memory, synaptic plasticity, and other physiological processes.
In Vitro
In vitro studies of ZM 39923 hydrochloride have been conducted in a variety of cell culture models. Studies have investigated the effects of ZM 39923 hydrochloride on cell proliferation, apoptosis, gene expression, and other cellular processes.
Mécanisme D'action
Target of Action
ZM 39923 hydrochloride is a potent, selective inhibitor of Janus tyrosine kinase 3 (JAK3) . It also potently inhibits tissue transglutaminase (TGM2) . These proteins play crucial roles in various cellular processes. JAK3 is involved in signal transduction from cytokine receptors to influence cell growth, differentiation, and immune response. TGM2 is involved in the post-translational modification of proteins and plays a role in processes like apoptosis, cell growth, and differentiation .
Mode of Action
ZM 39923 hydrochloride interacts with its targets by binding to the active sites of JAK3 and TGM2, thereby inhibiting their activity . This interaction results in the modulation of the downstream signaling pathways associated with these proteins .
Biochemical Pathways
The inhibition of JAK3 and TGM2 by ZM 39923 hydrochloride affects the JAK-STAT signaling pathway and the post-translational modification of proteins, respectively . The downstream effects of these pathway modulations can lead to changes in cell growth, differentiation, and immune response .
Pharmacokinetics
It is known that the compound breaks down in neutral buffer (t ½ = 36 mins, ph 743, 25°C) to form ZM 449829 .
Result of Action
The molecular and cellular effects of ZM 39923 hydrochloride’s action include the inhibition of cell growth and differentiation, modulation of immune response, and alteration of protein structures through the inhibition of post-translational modifications .
Action Environment
The action, efficacy, and stability of ZM 39923 hydrochloride can be influenced by various environmental factors. For instance, the compound’s stability is affected by the pH of its environment, as it breaks down in neutral buffer . Other factors such as temperature, presence of other molecules, and cellular conditions can also influence its action and efficacy .
Activité Biologique
ZM 39923 hydrochloride has been shown to have a variety of biological activities. It has been shown to modulate synaptic plasticity, learning and memory, and other physiological processes.
Biochemical and Physiological Effects
ZM 39923 hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate neurotransmitter release, synaptic plasticity, and gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The use of ZM 39923 hydrochloride in laboratory experiments offers a number of advantages. It is a highly potent and selective agonist of ZM 39923 hydrochloride, and its effects can be easily monitored in a variety of cell culture and animal models. However, the use of ZM 39923 hydrochloride in laboratory experiments is limited by its relatively short half-life and its potential for off-target effects.
Orientations Futures
The use of ZM 39923 hydrochloride in laboratory experiments offers a number of potential future directions. These include the investigation of its effects on other physiological processes, such as inflammation and pain, as well as its potential application in drug discovery and development. Additionally, further research into the pharmacodynamic properties of ZM 39923 hydrochloride could help to elucidate its mechanism of action and its potential therapeutic applications. Furthermore, further research into the metabolism and pharmacokinetics of ZM 39923 hydrochloride could be beneficial in understanding its potential for off-target effects. Finally, further research into the structure-activity relationships of ZM 39923 hydrochloride could lead to the development of more potent and selective ZM 39923 hydrochloride agonists.
Safety and Hazards
ZM 39923 hydrochloride is for research use only and is not for human or veterinary use . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental exposure, specific first aid measures are recommended .
Propriétés
IUPAC Name |
3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO.ClH/c1-18(2)24(17-19-8-4-3-5-9-19)15-14-23(25)22-13-12-20-10-6-7-11-21(20)16-22;/h3-13,16,18H,14-15,17H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTUORMLOPXPBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(=O)C1=CC2=CC=CC=C2C=C1)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017077 | |
| Record name | ZM 39923-hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58753-54-1, 1021868-92-7 | |
| Record name | ZM 39923 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058753541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZM 39923-hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)-](/img/structure/B1662034.png)
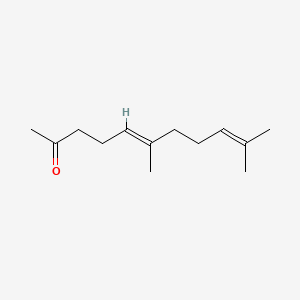
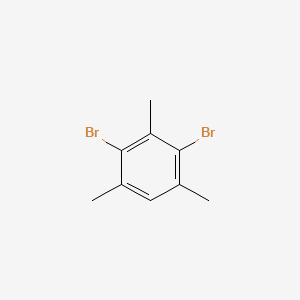
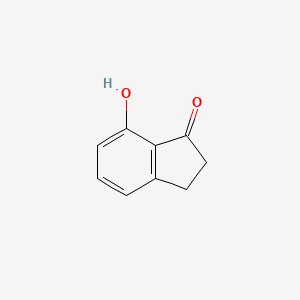
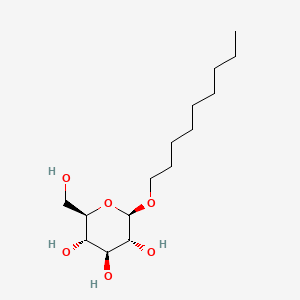
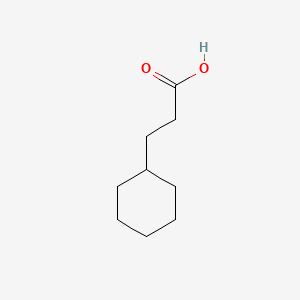
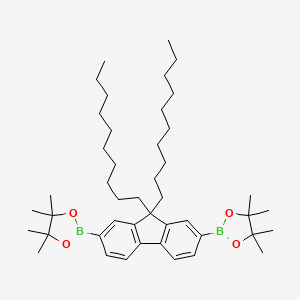
![(2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5R,6S)-6-(4-Methoxyphenoxy)-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]oxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-ol](/img/structure/B1662045.png)
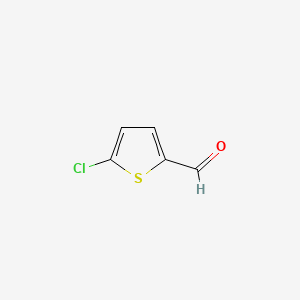
![Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester](/img/structure/B1662049.png)
